2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole
Overview
Description
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole is a chemical compound that features a tetrahydronaphthalene moiety attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with imidazole under specific conditions. One common method includes:
Starting Materials: 1,2,3,4-Tetrahydronaphthalene and imidazole.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Solvents: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The tetrahydronaphthalene moiety may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of various derivatives.
Imidazole: A fundamental heterocyclic compound with broad applications in chemistry and biology.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-yl)-1H-imidazole is unique due to the combination of the tetrahydronaphthalene and imidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,8-9,12H,3,5,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFHJKHZWXNDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NC=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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